molecular formula C9H4Br2ClF3O B13725454 4'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl bromide

4'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13725454
M. Wt: 380.38 g/mol
InChI Key: BIVBKYGJWWOZIZ-UHFFFAOYSA-N
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Description

4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5Br2ClF3O. It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4’-Bromo-5’-chloro-2’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenacyl derivatives, ketones, carboxylic acids, alcohols, and alkanes .

Scientific Research Applications

4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide involves its interaction with nucleophilic sites on biomolecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to enzyme inhibition or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)phenacyl bromide
  • 4-Chlorophenacyl bromide
  • 4-Bromobenzotrifluoride

Uniqueness

4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[4-bromo-5-chloro-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-8(16)4-1-7(12)6(11)2-5(4)9(13,14)15/h1-2H,3H2

InChI Key

BIVBKYGJWWOZIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)C(F)(F)F)C(=O)CBr

Origin of Product

United States

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